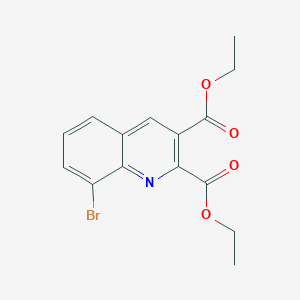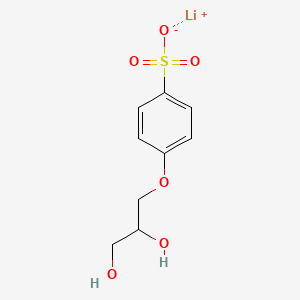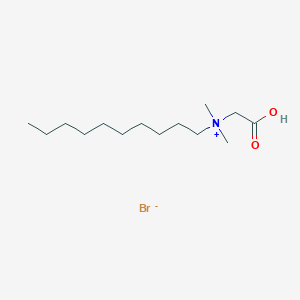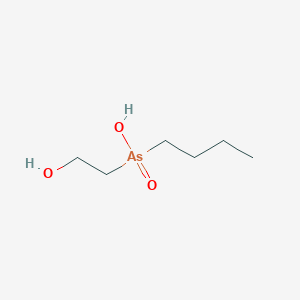
2-(4-Acetamidophenyl)-2-oxoethyl dithiopropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[2-(Butanethioylsulfanyl)acetyl]phenyl}acetamide: is an organic compound with the molecular formula C14H17NO2S2 and a molecular weight of 295.42 g/mol. This compound is characterized by the presence of a butanethioylsulfanyl group attached to an acetylphenylacetamide structure. It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[2-(Butanethioylsulfanyl)acetyl]phenyl}acetamide typically involves the reaction of 4-acetamidophenylacetic acid with butanethioyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions: N-{4-[2-(Butanethioylsulfanyl)acetyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The acetyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amides, esters.
Applications De Recherche Scientifique
N-{4-[2-(Butanethioylsulfanyl)acetyl]phenyl}acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of N-{4-[2-(Butanethioylsulfanyl)acetyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparaison Avec Des Composés Similaires
Acetanilide: An N-acetylated derivative of aniline, used as an analgesic and antipyretic.
N-Phenylacetamide: Similar structure but lacks the butanethioylsulfanyl group.
Uniqueness: N-{4-[2-(Butanethioylsulfanyl)acetyl]phenyl}acetamide is unique due to the presence of the butanethioylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential biological activity compared to similar compounds .
Propriétés
Formule moléculaire |
C14H17NO2S2 |
|---|---|
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
[2-(4-acetamidophenyl)-2-oxoethyl] butanedithioate |
InChI |
InChI=1S/C14H17NO2S2/c1-3-4-14(18)19-9-13(17)11-5-7-12(8-6-11)15-10(2)16/h5-8H,3-4,9H2,1-2H3,(H,15,16) |
Clé InChI |
DNEBYPSAEUCKGV-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=S)SCC(=O)C1=CC=C(C=C1)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![tert-Butyl [4-(ethanesulfonyl)phenyl]carbamate](/img/structure/B13741804.png)



![Copper, [[N,N'-1,2-ethanediylbis[glycinato-kappaN,kappaO]](2-)]-](/img/structure/B13741842.png)



![(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13741869.png)
